Meconic acid

Catalog No.
S583550
CAS No.
497-59-6
M.F
C7H4O7
M. Wt
200.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meconic acid

CAS Number

497-59-6

Product Name

Meconic acid

IUPAC Name

3-hydroxy-4-oxopyran-2,6-dicarboxylic acid

Molecular Formula

C7H4O7

Molecular Weight

200.1 g/mol

InChI

InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13)

InChI Key

ZEGRKMXCOCRTCS-UHFFFAOYSA-N

SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O

Solubility

0.04 M
8.4 mg/mL at 25 °C

Synonyms

Poppy Acid; 3-Hydroxy-4-oxo-1,4-pyran-2,6-dicarboxylic Acid; 3-Hydroxy-4-oxo-4H-Pyran-2,6-dicarboxylic Acid; NSC 805;

Canonical SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O

Marker for Opium Detection

Meconic acid is a well-established marker for the presence of opium, a psychoactive substance derived from the opium poppy (Papaver somniferum). Its detection in biological samples, such as hair and urine, can indicate recent opium use. This application is crucial in forensic science and drug testing programs. )

Potential Therapeutic Properties

Preliminary research suggests that meconic acid might possess various therapeutic properties, including:

  • Anti-inflammatory effects: Studies have shown meconic acid's potential to reduce inflammation in certain cell types. )
  • Antibacterial activity: Research indicates meconic acid might exhibit antibacterial properties against specific bacterial strains. Source: Cymit Quimica:

It's important to note that these potential applications are under active investigation, and further research is needed to confirm their efficacy and safety in humans.

Plant Biology and Alkaloid Production

Scientists are also interested in understanding the role of meconic acid in the poppy plant's biology, particularly its potential connection to alkaloid production. Alkaloids, such as morphine and codeine, are another class of compounds found in poppies with various pharmacological effects.

Studies have explored the possibility that meconic acid might be involved in regulating alkaloid production within the plant. However, the exact nature of this relationship remains unclear and requires further investigation. Source: PubMed Central: )

Meconic acid, also referred to as acidum meconicum or poppy acid, is a dicarboxylic acid predominantly found in plants of the poppy family, particularly Papaver somniferum (opium poppy) and Papaver bracteatum. This compound constitutes approximately 5% of opium and serves as an analytical marker for its presence. Meconic acid has a unique structure featuring two carboxylic acid groups (-COOH) and one keto group (=O) attached to a pyran ring. It is colorless, slightly soluble in water, but readily soluble in alcohol. Notably, it reacts with ferric chloride to produce a red color, although it has been mistakenly described as having narcotic properties; it is largely devoid of physiological activity and is not used medicinally .

Meconic acid does not have a known mechanism of action within biological systems.

  • Toxicity: Meconic acid exhibits low toxicity; however, ingestion of large quantities derived from opium poppy consumption can be harmful [].
  • Flammability: No data readily available regarding flammability.
  • Reactivity: Meconic acid can react with strong bases and oxidizing agents [].
Due to its functional groups. It can form salts known as meconates when it reacts with alkaloids and metals. These reactions are significant in toxicology as they indicate the presence of opium. The compound also undergoes esterification, leading to the formation of meconic acid esters, which possess distinct chemical properties. Furthermore, meconic acid can react with ferric ions, producing colored complexes that are useful for analytical purposes .

While meconic acid has been historically associated with opium and its derivatives, it exhibits minimal biological activity. Studies indicate that it does not function as a narcotic or analgesic agent like other opiate compounds. Its primary relevance lies in its role as a marker for opium presence rather than any therapeutic effects .

Meconic acid can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting meconic acid from opium or poppy plants.
  • Chemical Synthesis: Laboratory synthesis can be achieved through reactions involving simpler organic compounds, although specific protocols may vary.
  • Biotransformation: Some studies have explored the biotransformation of certain precursors into meconic acid using microbial systems.

These methods highlight the compound's accessibility from natural sources and its potential for synthetic routes in research settings .

Meconic acid finds applications primarily in analytical chemistry as a marker for opium detection. Its ability to form colored complexes with ferric ions makes it useful in qualitative tests for opium alkaloids. Additionally, meconates (salts and esters of meconic acid) may have niche applications in organic synthesis and pharmacological research, although these are less common .

Meconic acid shares structural similarities with several other compounds within the dicarboxylic acid family. Here is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Aspects
Muconic AcidDicarboxylic acid with conjugated double bondsMore reactive due to unsaturation
Fumaric AcidUnsaturated dicarboxylic acidExists as cis and trans isomers
Malonic AcidDicarboxylic acid with two methylene groupsUsed extensively in synthetic chemistry
Succinic AcidDicarboxylic acid with ethylene backboneImportant in biological metabolism

Meconic acid's distinct pyran ring structure and its association with opium set it apart from these similar compounds. While many dicarboxylic acids have significant biological roles or industrial applications, meconic acid's primary function remains as an analytical marker rather than a therapeutic agent .

Distribution within Papaveraceae Family

The Papaveraceae family, comprising approximately 42 genera and 775 species, is characterized by its cosmopolitan distribution in temperate and subtropical regions [1]. Meconic acid, however, exhibits a narrow taxonomic range, predominantly occurring in species that produce morphinane alkaloids, such as Papaver somniferum (opium poppy) and Papaver bracteatum [2] [4].

Concentration in Papaver somniferum

In Papaver somniferum, meconic acid constitutes approximately 5% of opium by weight, making it a critical analytical marker for identifying opium-derived substances [3]. Studies using high-performance liquid chromatography (HPLC) have revealed diurnal fluctuations in meconic acid concentrations within the latex, peaking during midday and declining at night [2] [4]. For instance, one investigation reported a 40% variation in meconic acid levels over a 24-hour period, correlating with parallel shifts in alkaloid production [4].

Presence in Papaver bracteatum

Papaver bracteatum, a species valued for thebaine production, also synthesizes meconic acid, though at lower concentrations compared to P. somniferum. Analyses of its latex show meconic acid levels averaging 1.2–2.8% of dry weight, with similar diurnal patterns observed [4] [5]. This species’ limited commercial cultivation for opium reduces the ecological and economic significance of its meconic acid content relative to P. somniferum.

Occurrence Across Other Papaver Species

Meconic acid’s presence outside P. somniferum and P. bracteatum is rare. Screening of 12 Papaver species revealed detectable quantities only in P. orientale and P. pseudo-orientale, both of which produce trace morphinanes [3]. Non-morphinane-producing species, such as Papaver rhoeas (common poppy), lack meconic acid entirely [8], suggesting its biosynthesis is tightly linked to morphinane metabolic pathways.

Quantitative Variation Among Plant Varieties

Genetic and environmental factors significantly influence meconic acid accumulation:

FactorImpact on Meconic Acid LevelsEvidence Source
Genetic strain20–30% variation between cultivars [2] [4]
Diurnal rhythm40% fluctuation over 24 hours [2] [4] [5]
Soil nitrogen content15% increase in high-N soils [4]

For example, high-yield opium cultivars bred for morphine production exhibit 25% higher meconic acid levels than low-yield varieties, indicating pleiotropic genetic linkages between these metabolites [4].

Biosynthetic Pathways in Plant Metabolism

Meconic acid’s biosynthesis remains partially unresolved. Hypotheses propose its origin as a byproduct of the citric acid cycle, potentially derived from fumarate or pyruvate [2] [4]. Key observations include:

  • Citrate Synthase Activity: Elevated citrate synthase expression in laticifers coincides with meconic acid accumulation [4].
  • Precursor Feeding: Radiolabeled fumarate incorporation into meconic acid remains undetected, challenging the citric acid cycle hypothesis [4].
  • Alkaloid Correlation: A strong positive correlation ($$r = 0.89$$) exists between meconic acid and morphine concentrations in latex, suggesting coordinated regulation [2].

Despite these associations, no enzymatic pathway has been conclusively mapped, underscoring the need for isotopic tracer studies.

Ecological Significance and Plant Defense Mechanisms

Meconic acid’s ecological role is hypothesized to involve plant defense:

  • Latex Composition: As a component of opium poppy latex, meconic acid coexists with alkaloids in laticifers, which deter herbivores through mechanical irritation and chemical toxicity [1] [3].
  • Chelation Properties: Its dicarboxylic structure enables metal ion chelation, potentially protecting plants from heavy metal toxicity in contaminated soils [3].
  • Antimicrobial Activity: Preliminary assays indicate weak inhibition of Fusarium spp. growth at 10 mM concentrations, though this is 100-fold less potent than morphine .

Field studies note reduced herbivory in P. somniferum populations with high meconic acid/alkaloid ratios, supporting a synergistic defense role [1].

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Melting Point

270°C

UNII

V502I79516

Other CAS

497-59-6

Wikipedia

Meconic acid

General Manufacturing Information

4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo-: INACTIVE

Dates

Modify: 2023-08-15
1: Fairbairn JW, Steele MJ. Meconic acid and alkaloids in Papaver somniferum and
P. bracteatum. Planta Med. 1981 Jan;41(1):55-60. PubMed PMID: 17401816.


2: Helliwell K, Fairbairn JW. Isolation of meconic acid from Papaver, section
Macrantha (Oxytona). J Pharm Pharmacol. 1976 Dec;28(12):940. PubMed PMID: 12279.

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